(3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “(3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride” are not available, pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .Chemical Reactions Analysis
Pyrazoles, which “(3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride” is a part of, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Pyrazole-bearing compounds, such as (3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride, have been found to have diverse pharmacological effects . They have been used in the synthesis of a wide variety of compounds with potential biomedical applications .
Antileishmanial and Antimalarial Activities
Some hydrazine-coupled pyrazoles, which could potentially include (3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride, have shown potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Drug Delivery System
Negatively charged calcium phosphate nanoparticles (CaP-NPs) have been developed for the delivery of bioactive molecules to the heart . Pyrazole-bearing compounds, such as (3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride, could potentially be used in the synthesis of these nanoparticles .
Cardiac Treatments
The aforementioned CaP-NPs have been used to encapsulate synthetic microRNAs, which were efficiently delivered into cardiac cells both in vitro and in vivo . This suggests that (3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride could potentially be used in the treatment of heart diseases .
Synthesis of Heterocyclic Compounds
Pyrazole-bearing compounds, such as (3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride, have been used in the synthesis of heterocyclic compounds . These compounds have two possible tautomeric forms and have been used in the synthesis of a wide variety of compounds .
Research and Development
(3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride is a chemical compound that has gained significant interest in the scientific community due to its unique properties and potential applications. It is used in various research and development processes.
Eigenschaften
IUPAC Name |
(3-pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c11-6-7(4-8-5-7)10-3-1-2-9-10;;/h1-3,8,11H,4-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKQIMIFFXAQNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)N2C=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.